molecular formula C17H17N3O2 B11839190 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine CAS No. 174892-57-0

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine

Cat. No.: B11839190
CAS No.: 174892-57-0
M. Wt: 295.34 g/mol
InChI Key: FPYMICFLRIEXEX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C17H17N3O2 and a molecular weight of 295.34 g/mol . It is a derivative of quinazoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with N-methyl-N-phenylamine under specific conditions. One common method includes heating the reactants in acetonitrile at 100°C for 24 hours . This reaction yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-N-phenylquinazolin-4-amine: Similar structure but lacks the N-methyl group.

    4-Aminoquinazoline: A simpler quinazoline derivative without the methoxy and phenyl groups.

Uniqueness

6,7-Dimethoxy-N-methyl-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

174892-57-0

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

6,7-dimethoxy-N-methyl-N-phenylquinazolin-4-amine

InChI

InChI=1S/C17H17N3O2/c1-20(12-7-5-4-6-8-12)17-13-9-15(21-2)16(22-3)10-14(13)18-11-19-17/h4-11H,1-3H3

InChI Key

FPYMICFLRIEXEX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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